molecular formula C16H20F3N3OS B1679300 Penthiopyrad CAS No. 183675-82-3

Penthiopyrad

Cat. No. B1679300
M. Wt: 359.4 g/mol
InChI Key: PFFIDZXUXFLSSR-UHFFFAOYSA-N
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Description

Penthiopyrad is an active ingredient in fungicides created and developed by Mitsui Chemicals Crop & Life Solutions . It has an excellent effect on a wide range of diseases such as powdery mildew, gray mold, sclerotium rot, and other diseases for vegetables and blossom blight, powdery mildew, gray mold, and black spot for fruits . It is also effective on existing drug-resistant fungi .


Synthesis Analysis

The chemical structure of carboxamide, which is a part of Penthiopyrad, can be divided into two moieties: carboxylic acid moiety and amine moiety. Structural modification of carboxamides was carried out separating carboxylic acid moiety and amine moiety .


Molecular Structure Analysis

Penthiopyrad has a molecular formula of C16H20F3N3OS . The IUPAC name for Penthiopyrad is 1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide .


Chemical Reactions Analysis

Penthiopyrad is a novel succinate dehydrogenase inhibitor . A liquid chromatography with tandem mass spectrometry method was developed and applied for the investigation of penthiopyrad photolysation and hydrolysation in different aqueous solutions .


Physical And Chemical Properties Analysis

Penthiopyrad has a melting point of 381.9 K (108.7 °C) . The molecular weight of Penthiopyrad is 359.4 g/mol .

Scientific Research Applications

Influence on Microbial Degradation

Microbial Interactions and Degradation : Penthiopyrad's interaction with microorganisms such as Bacillus subtilis and Trichoderma harzianum can influence its concentration in agricultural settings. Studies have shown varied effectiveness in degradation by these organisms, indicating a complex interplay between chemical pesticides and biological preparations in plant protection strategies. Detailed analysis of penthiopyrad in apple trees treated with biological preparations showed a maximum degradation of 20% in different apple varieties, indicating the potential influence of microbial activity on penthiopyrad degradation in natural settings. This interaction is crucial for understanding the environmental fate of this fungicide and devising strategies for its optimal use in agriculture (Podbielska et al., 2020).

Soil Interaction and Stereoselective Degradation

Stereoselective Degradation in Soil : Penthiopyrad exhibits stereoselective degradation behavior in soil, an aspect crucial for understanding its environmental impact and behavior. The degradation process of penthiopyrad enantiomers varies in different soil types, influenced by factors such as microbial activity and organic matter content. This research highlights the importance of considering stereoisomerism in the environmental risk assessment of agrochemicals and can guide more accurate predictions of penthiopyrad's environmental fate (Liu et al., 2020).

Pesticide Residue Reduction in Vegetables

Reduction of Residues in Edible Vegetables : The study on the reduction of penthiopyrad residues in tomatoes and cucumbers through various soaking treatments sheds light on methods to mitigate potential pollution from its use. The research suggests that certain soaking methods, including the use of heated water and additives, can effectively reduce penthiopyrad residues in these vegetables. This is significant for consumer health, providing insights into household processing methods to reduce exposure to this fungicide (Chang et al., 2023).

Safety And Hazards

Penthiopyrad should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFIDZXUXFLSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058005
Record name Penthiopyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penthiopyrad

CAS RN

183675-82-3
Record name Penthiopyrad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183675-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penthiopyrad [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penthiopyrad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTHIOPYRAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
Y Yanase, Y Yoshikawa, J Kishi… - … : Crop protection, public …, 2007 - Wiley Online Library
… However, penthiopyrad shows remarkable activity against not … leading to the discovery of penthiopyrad. We also describe its … With further research, we finally discovered penthiopyrad …
Number of citations: 50 onlinelibrary.wiley.com
Y Yanase, J Kishi, S Inami, H Katsuta… - Journal of Pesticide …, 2013 - jstage.jst.go.jp
… Penthiopyrad is unique in its wide fungicidal spectrum. The … fungicidal activity leading to the discovery of penthiopyrad, N-[2-(1… Penthiopyrad covers the effect gap between carboxin and …
Number of citations: 16 www.jstage.jst.go.jp
Y Yanase, H Katsuta, K Tomiya, M Enomoto… - Journal of Pesticide …, 2013 - jstage.jst.go.jp
… For example, penthiopyrad has higher … , penthiopyrad showed highly preventive control effects rather than curative effects against gray mold. The strong inhibition effect of penthiopyrad …
Number of citations: 22 www.jstage.jst.go.jp
A Amiri, SM Heath, NA Peres - Plant Disease, 2014 - Am Phytopath Society
Succinate dehydrogenase inhibitors (SDHIs) constitute a mainstay in management of gray mold caused by Botrytis cinerea in strawberry and several other crops. In this study, we …
Number of citations: 159 apsjournals.apsnet.org
HF Avenot, A Thomas, RD Gitaitis… - Pest management …, 2012 - Wiley Online Library
… the new SDHI penthiopyrad showed that the B VHR isolates were only highly resistant to penthiopyrad (B VHR -P HR ), while the B HR isolates appeared sensitive to penthiopyrad (B …
Number of citations: 122 onlinelibrary.wiley.com
D Fernández-Ortuño, A Pérez-García… - Plant …, 2017 - Am Phytopath Society
… data from strawberry fields never sprayed with penthiopyrad, which was the case in the present study. Cross-resistance between boscalid and penthiopyrad was previously described in …
Number of citations: 102 apsjournals.apsnet.org
Z Liu, D Chen, J Han, Y Chen, K Zhang - Environmental Research, 2021 - Elsevier
… This is the first report of the absolute configuration of penthiopyrad stereoisomers and the … of penthiopyrad in Chinese soil. Stereoselective degradation of rac-penthiopyrad was …
Number of citations: 27 www.sciencedirect.com
G Yang, J Li, T Lan, L Dou, K Zhang - Food Chemistry, 2022 - Elsevier
… of penthiopyrad is crucial for accurate food safety risk assessment. In this study, the dissipation, distribution, and dietary intake risk of penthiopyrad and … The half-lives of penthiopyrad in …
Number of citations: 16 www.sciencedirect.com
G Yang, Z Liu, T Lan, L Dou, K Zhang - Environmental Science: Water …, 2021 - pubs.rsc.org
… The most suitable illumination intensity for photolysing penthiopyrad was 400 W. Other … penthiopyrad photolysation. In an acidic solution, the photolytic degradation rate of penthiopyrad …
Number of citations: 10 pubs.rsc.org
B Ren, T Zhao, Y Li, H Liang, Y Zhao, H Chen… - Ecotoxicology and …, 2021 - Elsevier
… -)-penthiopyrad and the depuration rate of the penthiopyrad enantiomers having no significant difference in the elimination phase, we infer that the S-(+)-penthiopyrad … of penthiopyrad in …
Number of citations: 18 www.sciencedirect.com

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